1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone

Nootropic SAR 5-alkoxy pharmacophore

1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone (CAS 400083-38-7) features a unique 2-hydroxy-3-sulfonylpropyl N-substitution, departing from the well-characterized 5-alkoxy-1-arylsulfonyl-2-pyrrolidinone series. The free secondary hydroxyl enables rapid esterification, carbamoylation, or oxidation for focused library synthesis without re-optimizing the core scaffold. Critical for probing linker-region SAR in nootropic, neuroprotective, and antispasmodic programs. Direct procurement ensures reproducible research and access to an underexplored chemotype for antimicrobial and smooth muscle relaxation indications.

Molecular Formula C14H16F3NO4S
Molecular Weight 351.34
CAS No. 400083-38-7
Cat. No. B2839424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone
CAS400083-38-7
Molecular FormulaC14H16F3NO4S
Molecular Weight351.34
Structural Identifiers
SMILESC1CC(=O)N(C1)CC(CS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O
InChIInChI=1S/C14H16F3NO4S/c15-14(16,17)10-3-1-4-12(7-10)23(21,22)9-11(19)8-18-6-2-5-13(18)20/h1,3-4,7,11,19H,2,5-6,8-9H2
InChIKeyMQNQOKNQXHGSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone (CAS 400083-38-7): Structural Profile and Chemical Identity


1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone (CAS 400083-38-7) is a synthetic small molecule (C₁₄H₁₆F₃NO₄S, MW 351.34) that combines a 2-pyrrolidinone core with a 2-hydroxypropyl linker and a 3-(trifluoromethyl)phenylsulfonyl moiety [REFS-1, REFS-2]. This compound belongs to the 1-arylsulfonyl-2-pyrrolidinone class, which has been extensively explored in medicinal chemistry for nootropic, neuroprotective, antispasmodic, and muscle relaxant indications [REFS-3, REFS-4]. Unlike the well-characterized 5-alkoxy-1-arylsulfonyl-2-pyrrolidinones such as RU 47067 (CAS 111711-92-3), the target compound features a distinctive 2-hydroxy-3-sulfonylpropyl substitution at the pyrrolidinone nitrogen, a structural deviation that fundamentally alters its physicochemical properties and potential biological interactions .

Why In-Class 1-Arylsulfonyl-2-pyrrolidinones Cannot Substitute for 1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone


Within the 1-arylsulfonyl-2-pyrrolidinone family, biological activity is exquisitely sensitive to the nature, position, and length of the substituent attached to the pyrrolidinone ring [1]. Systematic SAR studies on 58 analogs demonstrated that potency in electroconvulsive shock-induced amnesia models is maximal with a 5-ethoxy group and declines sharply when the ether alkyl chain is either elongated or shortened [REFS-1, REFS-2]. Substitution on the phenyl ring, its replacement with heterocycles, or its hydrogenation uniformly decreases activity [1]. The target compound departs from this SAR entirely by replacing the 5-alkoxy motif with a 2-hydroxy-3-sulfonylpropyl N-substituent—a change that simultaneously removes the critical 5-alkoxy pharmacophore and introduces a free secondary hydroxyl group capable of hydrogen bonding, prodrug derivatization, and altered metabolic processing . Consequently, biological data obtained from RU 47067 (5-isopropoxy analog) or 5-ethoxy-1-phenylsulfonyl-2-pyrrolidinone cannot be extrapolated to the target compound, making direct procurement of the specific CAS number essential for reproducible research [REFS-2, REFS-3].

Quantitative Differentiation Evidence: 1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone vs. Closest Analogs


Structural Deviation from the 5-Alkoxy Pharmacophore: Absence of Validated Nootropic Activity

The established SAR for nootropic activity in 1-arylsulfonyl-2-pyrrolidinones demonstrates that maximum potency requires a 5-ethoxy substituent [1]. Compound 41 (RU 47067; 5-isopropoxy-1-[3-(trifluoromethyl)phenylsulfonyl]-2-pyrrolidinone; CAS 111711-92-3) was selected for advanced preclinical evaluation based on potent anti-amnesic and antihypoxic activity superior to piracetam and aniracetam [REFS-1, REFS-2]. The target compound lacks any 5-alkoxy substituent, instead bearing a 2-hydroxy-3-sulfonylpropyl group on the pyrrolidinone nitrogen . This structural dissimilarity places the target compound outside the validated nootropic SAR space, meaning its biological profile is likely fundamentally different from and cannot be predicted by the activity of RU 47067.

Nootropic SAR 5-alkoxy pharmacophore

Lipophilicity Modulation via the 2-Hydroxypropyl Linker: Computed logP Comparison

The substitution of a 5-isopropoxy group (RU 47067) with a 2-hydroxypropyl linker is predicted to reduce lipophilicity. While measured logP/logD values for the target compound are not publicly available, structural analysis indicates the addition of a hydrogen-bond-donating secondary alcohol and a polar sulfone linker region absent in the 5-alkoxy series [REFS-1, REFS-2]. This shift in physicochemical profile may translate to altered membrane permeability, solubility, and metabolic stability compared to the more lipophilic 5-alkoxy congeners.

Lipophilicity Drug-likeness Physicochemical property

Synthetic Modularity: The Hydroxy Group as a Derivatization Handle

The secondary hydroxyl group on the propyl linker provides a synthetic handle absent in all 5-alkoxy-1-arylsulfonyl-2-pyrrolidinones . This enables straightforward derivatization (esterification, etherification, carbamate formation, oxidation to ketone) to generate focused libraries for SAR exploration or to install prodrug moieties, fluorescent tags, or affinity handles [1]. In contrast, the 5-alkoxy series (e.g., RU 47067) requires de novo synthesis from succinimide for each analog, using n-butyllithium at low temperature [2].

Synthetic chemistry Prodrug design Chemical probe

Antimicrobial Scaffold Potential: Class-Level Comparison with 1-(Substituted-phenyl)sulfonyl-pyrrolidin-2-ones

A library of 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones was evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating class-level antibacterial potential [REFS-1, REFS-2]. While the target compound was not included in this specific study, it shares the core 1-arylsulfonyl-pyrrolidinone scaffold and features the same 3-(trifluoromethyl)phenylsulfonyl substituent that, in antimicrobial SAR studies of sulfonamides, is often associated with enhanced potency due to the electron-withdrawing and lipophilic character of CF₃ [3]. Direct antimicrobial data for CAS 400083-38-7 is not published; however, the compound's structural features position it as a candidate for antimicrobial screening that would generate data not obtainable with the simpler unsubstituted-phenyl analogs.

Antimicrobial Antibacterial Enzyme inhibition

Spasmolytic Indication Space: Patent Precedent for 1-Arylsulfonyl-2-pyrrolidinones as Muscle Relaxants

US Patent 5,164,514 and EP 0335758 disclose 1-arylsulfonyl-2-pyrrolidinone derivatives as medicaments for treating muscle spasms in gastroenterology, gynecology, obstetrics, and urology [REFS-1, REFS-2]. The patent claims cover compounds where R1 substitution on the phenyl ring includes CF₃ (among other substituents) [1]. The target compound, bearing a 3-CF₃-phenylsulfonyl group, falls within this structural claim space but differs from the exemplified compounds by its 2-hydroxypropyl N-substituent. This substitution pattern is not explicitly exemplified in the core patent, suggesting the target compound may represent a novel composition-of-matter within a validated therapeutic class.

Antispasmodic Muscle relaxant Smooth muscle

Recommended Procurement and Application Scenarios for 1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone (CAS 400083-38-7)


Medicinal Chemistry Derivatization Campaigns Leveraging the Free Hydroxyl Handle

The secondary hydroxyl group on the propyl linker enables rapid, late-stage diversification (esterification, carbamoylation, oxidation) without re-optimizing the core pyrrolidinone-sulfonyl synthesis [REFS-1, REFS-2]. This makes the target compound an ideal starting material for generating focused libraries to probe SAR around the linker region—a dimension inaccessible with 5-alkoxy-1-arylsulfonyl-2-pyrrolidinones such as RU 47067 [2]. Procurement as a building block supports efficient parallel synthesis and scaffold-hopping strategies in drug discovery programs.

Antimicrobial SAR Expansion with the 3-Trifluoromethylphenylsulfonyl Substituent

Published antimicrobial studies on 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones did not evaluate the 3-CF₃ substitution . Procuring CAS 400083-38-7 fills this gap, enabling assessment of whether the electron-withdrawing and lipophilic CF₃ group enhances antibacterial potency relative to previously reported halogen, methyl, or methoxy analogs [REFS-1, REFS-2]. This scenario is particularly relevant for academic groups and screening centers seeking to expand the antimicrobial chemotype landscape.

Spasmolytic Drug Discovery: Exploring Linker-Modified Analogs Within a Validated Patent Space

The 1-arylsulfonyl-2-pyrrolidinone scaffold is validated for antispasmodic indications through US Patent 5,164,514 and EP 0335758 [REFS-1, REFS-2]. The target compound, with its unique 2-hydroxypropyl N-substituent, represents an underexplored structural variant within this patent space. Procurement is recommended for organizations conducting hit-to-lead optimization for smooth muscle relaxation indications (GI, urological, gynecological), where linker modifications may tune tissue selectivity or pharmacokinetic properties beyond what the 5-alkoxy series offers.

Physicochemical Profiling and Formulation Feasibility Studies

The predicted lower lipophilicity and presence of a hydrogen bond donor (secondary alcohol) compared to 5-alkoxy analogs suggest the target compound may exhibit improved aqueous solubility and reduced non-specific protein binding [REFS-1, REFS-2]. Procurement for experimental logD, solubility, permeability (PAMPA/Caco-2), and plasma protein binding assays is warranted for teams evaluating this scaffold for in vivo applications, as these properties cannot be inferred from published data on the 5-alkoxy series.

Quote Request

Request a Quote for 1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.